5-硝基萘-1-硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

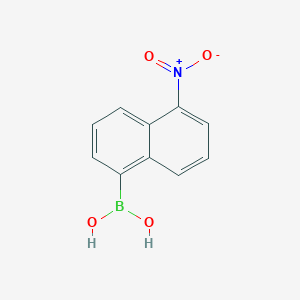

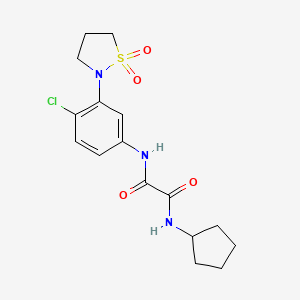

5-Nitronaphthalene-1-boronic acid is a type of boronic acid . Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . They are derived synthetically from primary sources of boron such as boric acid .

Synthesis Analysis

The synthesis of boronic acids often relies on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . A recent study has shown that boronic acids can be synthesized on a nanomole scale with high success rates using acoustic dispensing technology .Molecular Structure Analysis

The molecular formula of 5-Nitronaphthalene-1-boronic acid is C10H8BNO4 . Boronic acids are known to have unique properties as mild organic Lewis acids . Their mitigated reactivity profile, coupled with their stability and ease of handling, makes boronic acids a particularly attractive class of synthetic intermediates .Chemical Reactions Analysis

Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions . An excellent understanding of the chemical properties and biocompatibility of boronic acid-based compounds has inspired the exploration of novel chemistries using boron .Physical And Chemical Properties Analysis

Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides . They are often preferred as synthetic intermediates . The physical and chemical properties of boronic acids can be analyzed using techniques such as ultra-high-performance liquid chromatography-electrospray ionization mass spectrometry .科学研究应用

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of aryl or vinyl boronic acids with aryl or vinyl halides or triflates. 5-Nitronaphthalene-1-boronic acid serves as an excellent organoboron reagent in SM coupling reactions due to its mild reaction conditions, functional group tolerance, and environmentally benign nature. The rapid transmetalation with palladium(II) complexes facilitates the formation of complex molecules .

Reversible Click Chemistry

Boronic acids, including 5-Nitronaphthalene-1-boronic acid, play a crucial role in reversible click reactions. These reactions find applications in chemical biology, supramolecular chemistry, and biomedical research. The cis-diol conjugation mediated by boronic acids is particularly well-studied and allows for dynamic covalent modifications .

Covalent Inhibitors

As mild electrophiles, boronic acids are investigated as reversible covalent inhibitors. Thousands of different building blocks based on boronic acids are commercially available. Some approved drugs, such as vaborbactam and bortezomib, contain boronic acid moieties .

作用机制

Target of Action

The primary target of 5-Nitronaphthalene-1-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Mode of Action

The mode of action of 5-Nitronaphthalene-1-boronic acid involves its interaction with its targets in the SM coupling reaction . The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by 5-Nitronaphthalene-1-boronic acid is the SM coupling reaction . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .

Pharmacokinetics

It is known that the compound is used in the sm coupling reaction, which suggests that it may be readily prepared and is relatively stable . The impact of the compound’s ADME properties on its bioavailability is currently unknown.

Result of Action

The result of the action of 5-Nitronaphthalene-1-boronic acid is the formation of new carbon-carbon bonds via the SM coupling reaction . This leads to the synthesis of new organic compounds .

Action Environment

The action of 5-Nitronaphthalene-1-boronic acid is influenced by the reaction conditions of the SM coupling reaction . These conditions are exceptionally mild and functional group tolerant, which contributes to the success of the reaction . The stability of the compound also plays a role in its efficacy .

安全和危害

未来方向

Boronic acids are increasingly being utilized in diverse areas of research . Their unique properties have led to their utility in various sensing applications and their key interaction with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The development of high-throughput synthesis methods, such as acoustic dispensing-enabled chemistry, could pave the way for the creation of unprecedented boronic acid libraries .

属性

IUPAC Name |

(5-nitronaphthalen-1-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BNO4/c13-11(14)9-5-1-4-8-7(9)3-2-6-10(8)12(15)16/h1-6,13-14H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOYOYRRCNVZAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC=C(C2=CC=C1)[N+](=O)[O-])(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(ethylsulfonyl)benzamide](/img/structure/B2613683.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2613689.png)

![N~4~-(4-fluorophenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2613690.png)

![(Z)-3-allyl-5-((7-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2613695.png)

![N-[[2-[4-[(Dimethylamino)methyl]phenyl]phenyl]methyl]but-2-ynamide](/img/structure/B2613696.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2613697.png)

![4-Chloro-2-[(4-chlorophenyl)methyl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2613699.png)

![methyl 4-(2-chloropyridine-4-carbonyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2613703.png)